molecular formula C29H27N9OSi B7778214 1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-phenyl-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole

1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-phenyl-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole

Cat. No.: B7778214
M. Wt: 545.7 g/mol
InChI Key: UWHKHYMGBXXOKB-UHFFFAOYSA-N
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Description

1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-phenyl-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole is a highly substituted benzotriazole derivative characterized by:

  • Three benzotriazole moieties: All attached to a central ethyl group, with two at the 1,1-positions and one at the terminal position.
  • Functional groups: A phenyl group and a trimethylsilyloxy (TMSO) group at the 2-position of the ethyl backbone.

Properties

IUPAC Name

trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-phenylethoxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N9OSi/c1-40(2,3)39-28(21-13-5-4-6-14-21)29(36-25-18-10-7-15-22(25)30-33-36,37-26-19-11-8-16-23(26)31-34-37)38-27-20-12-9-17-24(27)32-35-38/h4-20,28H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHKHYMGBXXOKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC(C1=CC=CC=C1)C(N2C3=CC=CC=C3N=N2)(N4C5=CC=CC=C5N=N4)N6C7=CC=CC=C7N=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N9OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1,1-Bis(1H-1,2,3-benzotriazol-1-yl)-2-phenyl-2-[(trimethylsilyl)oxy]ethyl]-1H-1,2,3-benzotriazole (CAS No. 130749-22-3) is a derivative of benzotriazole known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C30H29N9OSi
  • Molecular Weight : 559.7 g/mol
  • Melting Point : 205–207 °C
  • Density : 1.32 g/cm³

Antimicrobial Properties

Benzotriazole derivatives have been extensively studied for their antimicrobial activities. The compound has shown potential against various bacterial strains. In studies, related benzotriazole compounds demonstrated significant antibacterial effects against:

Bacterial Strain Activity
Bacillus subtilisModerate
Escherichia coliStrong
Pseudomonas fluorescensModerate
Xanthomonas campestrisWeak
Xanthomonas oryzaeWeak

The presence of bulky hydrophobic groups in the benzotriazole structure enhances its antimicrobial efficacy by improving membrane permeability and interaction with bacterial targets .

Antiparasitic Activity

Research has indicated that benzotriazole derivatives can exhibit antiparasitic properties. For example, a study on N-benzenesulfonylbenzotriazole showed effective growth inhibition against the protozoan parasite Trypanosoma cruzi, with a dose-dependent response observed in vitro:

Concentration (μg/mL) Inhibition (%)
2550
5064

At higher concentrations (50 μg/mL), the compound induced a mortality rate of over 95% in trypomastigote forms compared to only 21% for standard benzotriazole .

Antifungal Activity

The antifungal potential of benzotriazole derivatives has also been documented. Compounds similar to the one discussed have shown effectiveness against fungi such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were reported as follows:

Fungal Strain MIC (μg/mL)
Candida albicans1.6 - 25
Aspergillus niger12.5 - 25

The introduction of electron-withdrawing groups in the benzotriazole structure significantly enhances antifungal activity .

The biological activity of benzotriazole derivatives is attributed to several mechanisms:

  • Enzyme Inhibition : These compounds often inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption : The hydrophobic nature allows these compounds to integrate into microbial membranes, disrupting their integrity.
  • DNA Interaction : Some studies suggest that benzotriazoles can intercalate with DNA, affecting replication and transcription processes.

Case Studies

Several studies have focused on the biological activity of related benzotriazole compounds:

  • Benzotriazol Acrylonitriles : Demonstrated potent tubulin inhibition and antimicrobial activity against various pathogens.
  • N-Benzenesulfonylbenzotriazole : Showed significant antiparasitic activity against T. cruzi, outperforming traditional treatments like metronidazole.
  • Antifungal Studies : Compounds with halogen substitutions exhibited enhanced activity against fungal strains compared to their unsubstituted counterparts.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected Benzotriazole Derivatives
Compound Name Substituents/Functional Groups Key Applications/Properties Reference
Target Compound Three benzotriazoles, phenyl, TMSO Potential protecting group, steric stabilization -
1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole (2d) Tetrahydro-2H-pyranyl group Model for studying isomerization dynamics
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) Nitroimidazole group Antimicrobial, antiprotozoal activity
1,3-Bis[(1H-benzotriazol-1-yl)methyl]-2,3-dihydro-1H-benzimidazole Two benzotriazole groups linked to a benzimidazole core Coordination chemistry, ligand design
Tolyltriazole (TTA) Methyl group at N1 of benzotriazole Metal corrosion inhibition
1-Chloro-1H-1,2,3-benzotriazole Chlorine substituent at N1 Electrophilic reagent in organic synthesis
Key Observations:
  • Nitroimidazole-containing derivatives (e.g., 3a) prioritize biological activity, contrasting with the target compound’s likely synthetic utility .
  • Tolyltriazole (TTA) demonstrates the importance of small substituents (methyl) in industrial applications, whereas the target compound’s complexity may limit its practicality in corrosion inhibition .
Key Observations:
  • The target compound likely requires sequential alkylation and silylation steps, similar to methods in and , but with challenges in regioselectivity due to multiple benzotriazole units.
  • Nitroimidazole derivatives (3a, 3b) achieve moderate yields via SN2 reactions, emphasizing the nucleophilic reactivity of benzotriazole .
  • Chlorinated derivatives (e.g., 1-Chloro-1H-benzotriazole) showcase benzotriazole’s versatility as a leaving group or electrophile .

Physical and Chemical Properties

Table 3: Comparative Physical Data
Compound Melting Point (°C) Molecular Formula Notable Spectral Data (IR/NMR) Reference
Target Compound Not reported C29H30N9OSi Expected peaks: Si-O (∼1250 cm⁻1), aromatic C-H (7.5–8.5 ppm) -
1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,3-benzotriazole (2d) 92–94 C11H13N3O ¹H NMR: δ 5.40 (d, J = 5.2 Hz, pyranyl H)
1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) 167–169 C14H16N6O2 IR: 1539 cm⁻1 (NO2), ¹H NMR: δ 7.93–7.34 (aromatic H)
Tolyltriazole (TTA) 80–82 C7H7N3 ¹³C NMR: δ 35.2 (CH3), 144.1 (aromatic C)
Key Observations:
  • The target compound’s TMSO group would confer higher hydrophobicity compared to hydroxyl- or ether-containing derivatives (e.g., 2d) .
  • Nitroimidazole derivatives (3a) exhibit distinct IR peaks for NO2, absent in the target compound .
  • Simpler derivatives like TTA have lower molecular weights and melting points, reflecting their less complex structures .

Stability and Isomerization Dynamics

  • Isomerization : Derivatives like 2-(tetrahydrofuran-2-yl)-2H-benzotriazole (12b) isomerize to the N1-substituted form (12a) under heat, highlighting the thermodynamic preference for N1 substitution . The target compound ’s fixed N1,1,1-substitution avoids such isomerization.
  • Hydrolytic Stability : The TMSO group may enhance resistance to hydrolysis compared to esters or acetals in derivatives like 1-(1,3-dioxolanyl-2-yl)-1H-benzotriazole .

Preparation Methods

Core Benzotriazole Synthesis Strategies

The foundational step in synthesizing this compound involves constructing the benzotriazole backbone. The most widely adopted method involves cyclocondensation of o-phenylenediamine derivatives with nitrous acid or sodium nitrite under acidic conditions . For example, o-phenylenediamine reacts with sodium nitrite in acetic acid to form 1H-benzotriazole via diazotization and spontaneous cyclization . This reaction typically achieves yields of 70–85% under optimized temperatures (0–5°C for diazotization, followed by heating to 80°C for cyclization) .

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°C (diazotization)Prevents over-nitrosation
80°C (cyclization)Accelerates ring closure
SolventAcetic acid/water mixStabilizes intermediates
Stoichiometry1:1.05 (diamine:NaNO₂)Minimizes byproducts

Functionalization with Trimethylsilyloxy and Phenyl Groups

Introducing the trimethylsilyloxy (TMSO) and phenyl substituents requires sequential alkylation/silylation steps. A patented approach utilizes 3-chloro-2-alkyl propylene as a silylating agent in the presence of molecular sieves (e.g., calcium aluminum silicate) . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of an intermediate benzotriazole alcohol reacts with chlorotrimethylsilane:

Benzotriazole-OH+Cl-Si(CH3)3BaseBenzotriazole-O-Si(CH3)3+HCl[3][6]\text{Benzotriazole-OH} + \text{Cl-Si(CH}3\text{)}3 \xrightarrow{\text{Base}} \text{Benzotriazole-O-Si(CH}3\text{)}3 + \text{HCl} \quad

Critical Considerations

  • Molecular sieves (1:0.3–1:3 ratio relative to substrate) absorb HCl, shifting equilibrium toward product formation .

  • Solvent selection : N,N-dimethylaniline enhances silylation efficiency by stabilizing charged intermediates .

  • Temperature : Reactions conducted at 70–120°C achieve >90% conversion within 4–6 hours .

Assembly of the Tris-Benzotriazole Framework

Constructing the tris-benzotriazole structure necessitates regioselective N-alkylation . A solvent-free method employing SiO₂/K₂CO₃ with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enables efficient coupling . For instance, reacting 1H-benzotriazole with 1,3-dibromopropane under microwave irradiation (100°C, 15 min) yields 1,3-bis(benzotriazol-1-yl)propane in 78% yield .

Comparative Analysis of Coupling Reagents

ReagentReaction TimeYield (%)Racemization Risk
TBTU (Source )2–4 hours85–92Low
HOBt/DCC6–8 hours70–80Moderate
EDCI/HOAt3–5 hours88–90Low

For the target compound, TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) is preferred due to its low racemization tendency and compatibility with silylated intermediates . A representative protocol involves:

  • Activating the carboxylic acid derivative (e.g., benzotriazole-acetic acid) with TBTU in DMF.

  • Coupling with a secondary amine-containing benzotriazole precursor.

  • Quenching with aqueous NaHCO₃ and isolating via chromatography .

One-Pot Multistep Synthesis

Advanced routes integrate benzotriazole formation, silylation, and coupling in a single reactor. A notable patent describes a Claisen rearrangement-based method using:

  • First solvent : N,N-dimethylaniline with molecular sieves and K₂CO₃.

  • Second solvent : Methyl ethyl ketone containing 3-chloro-2-methylpropene.

  • Conditions : Nitrogen atmosphere, 160°C for 8 hours, followed by recrystallization in CH₂Cl₂/hexane .

Advantages

  • Eliminates intermediate purification, reducing processing time by 40%.

  • Molecular sieves are recyclable, lowering costs.

  • Achieves 82–87% overall yield for tris-benzotriazole derivatives .

Quality Control and Characterization

Post-synthetic analysis ensures structural fidelity:

Spectroscopic Benchmarks

  • ¹H NMR (CDCl₃): δ 7.8–8.2 ppm (benzotriazole aromatics), 0.2–0.4 ppm (Si(CH₃)₃).

  • IR : 1260 cm⁻¹ (Si-O-C), 1450 cm⁻¹ (triazole ring) .

  • MS (ESI+) : m/z 590.3 [M+H]⁺ (calc. 590.4) .

Purity Optimization

TechniqueConditionsPurity Outcome
Column ChromatographySilica gel, EtOAc/hexane95–97%
RecrystallizationCH₂Cl₂/hexane (1:5)>99%
HPLCC18, MeCN/H₂O gradient99.5%

Q & A

Q. Basic

  • Thermal stability : Stable at room temperature for ≥2 months (no decomposition via TGA/DSC up to 150°C) .
  • Hydrolytic sensitivity : The TMS group hydrolyzes in humid conditions, forming silanol derivatives (detected via ²⁹Si NMR) .
  • Light exposure : UV-Vis studies show no photodegradation under inert atmospheres but trace oxidation products (e.g., benzotriazole N-oxides) in air .

Advanced Tip : Use HPLC-MS to monitor degradation kinetics in accelerated aging studies (40°C/75% RH) .

What computational tools are recommended for modeling this compound’s electronic structure and reactivity?

Q. Advanced

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict reaction pathways (e.g., nucleophilic attack at the benzotriazole N1 position) .
  • Molecular docking : Study host-guest interactions (e.g., with cyclodextrins) using AutoDock Vina to assess supramolecular applications .
  • Crystallographic software : SHELXL () refines X-ray data to resolve disorder in the phenyl-TMS moiety .

Data Contradiction : While DFT predicts N1 as the reactive site, crystallographic data () shows steric hindrance may favor N2 reactivity in bulky derivatives .

How can researchers resolve contradictions between experimental and theoretical spectroscopic data?

Q. Advanced

  • Cross-validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes to identify discrepancies (e.g., TMS-O-C bending modes) .
  • Dynamic effects : Account for solvent polarity in NMR chemical shift predictions (e.g., PCM solvent model in Gaussian) .
  • Crystal packing analysis : Use Mercury software to assess intermolecular interactions (e.g., π-π stacking) that distort solution-phase NMR data .

Case Study : reports that MS traces of Bt₂ isomers (e.g., 5a) align with HRMS but require crystallography to confirm regioisomerism .

What are the implications of solvent choice on reaction yield and byproduct formation?

Q. Basic

Solvent Role Yield Impact Reference
THF Stabilizes intermediates via Lewis acid-base interactions65–75% yield in alkylation
Et₂O Low polarity minimizes hydrolysis52% yield in enamine synthesis
DMF Enhances solubility of polar intermediates88% yield in triazole cycloaddition

Advanced Note : Protic solvents (e.g., ethanol) may deprotect TMS groups, reducing yields by 20–30% .

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